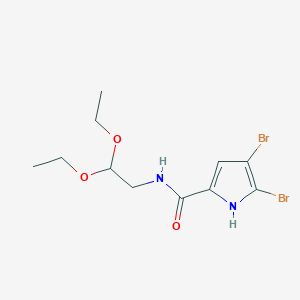
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C11H16Br2N2O3 and its molecular weight is 384.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with bromine atoms and a diethoxyethyl group. Its molecular formula is C₁₃H₁₈Br₂N₂O₂, and it has a molecular weight of approximately 394.01 g/mol. The presence of the pyrrole moiety is significant as it contributes to the compound's interaction with biological targets.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A notable study investigated derivatives of 1H-pyrrole-2-carboxamide as inhibitors of DNA gyrase , an essential enzyme for bacterial DNA replication. The synthesized compounds exhibited IC₅₀ values ranging from submicromolar to low micromolar concentrations against Escherichia coli DNA gyrase, indicating significant antibacterial activity .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| This compound | DNA gyrase | 0.891 - 10.4 |
| Other derivatives | DNA gyrase | 15.9 - 169 |
Inhibition of Adenylyl Cyclase
Another study reported that related pyrrole derivatives inhibited adenylyl cyclase in Giardia lamblia. The mechanism was competitive, suggesting that these compounds could serve as starting points for developing metabolic inhibitors targeting this enzyme . This activity is particularly relevant in treating parasitic infections.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes critical for microbial survival. The binding affinity and inhibition mechanisms were explored through molecular docking studies, which revealed how the compound fits into the active sites of these enzymes .
Study on Antimicrobial Efficacy
A case study focused on the synthesis and evaluation of various pyrrole derivatives against bacterial strains demonstrated that modifications in the side chains significantly influenced antibacterial potency. The study found that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
Comparative Analysis
A comparative analysis with other known inhibitors showed that while some derivatives had higher activity against DNA gyrase, this compound maintained a favorable profile due to its low cytotoxicity and effective inhibition at lower concentrations .
Eigenschaften
IUPAC Name |
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2N2O3/c1-3-17-9(18-4-2)6-14-11(16)8-5-7(12)10(13)15-8/h5,9,15H,3-4,6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQASTTUPMECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=C(N1)Br)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















